

YM158: Application in Asthma and Allergy Research - Important Clarification

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Compound of Interest		
Compound Name:	YM158 free base	
Cat. No.:	B8761486	Get Quote

Based on a comprehensive review of available information, it is necessary to clarify that YM158 is not a pharmaceutical compound or a substance used in biomedical research. Instead, YM158 is consistently identified as a product number for a Dell PowerEdge server motherboard.[1][2][3] As such, it is not possible to provide application notes or experimental protocols for YM158 in the context of asthma and allergy research.

This document aims to provide helpful, relevant information on genuine therapeutic targets and research areas in the field of asthma and allergy, which may align with the original intent of your request.

Overview of Modern Therapeutic Strategies in Asthma & Allergy

Research and drug development in asthma and allergy focus on interrupting the specific molecular and cellular pathways that drive the allergic inflammatory response. Key effector cells in this process are mast cells and eosinophils, which release a variety of inflammatory mediators.[4][5] The activation of these cells is often initiated by the binding of allergens to Immunoglobulin E (IgE) antibodies.

Current research and approved therapies often target the following pathways:

• IgE Neutralization: Preventing the initial trigger of the allergic cascade.



- T2 Cytokine Inhibition: Blocking the signaling molecules that orchestrate and sustain allergic inflammation.
- Effector Cell Depletion/Inhibition: Directly targeting key inflammatory cells like eosinophils.

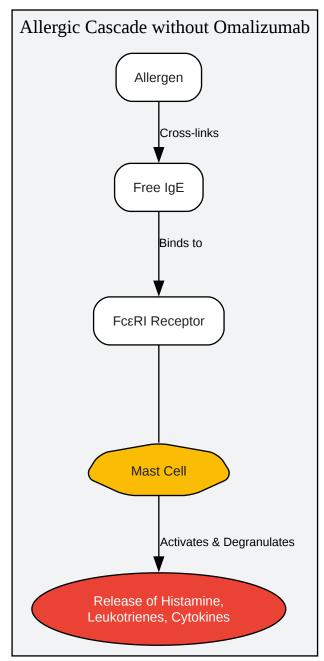
Key Therapeutic Targets and Mechanisms of Action Targeting Immunoglobulin E (IgE) with Omalizumab

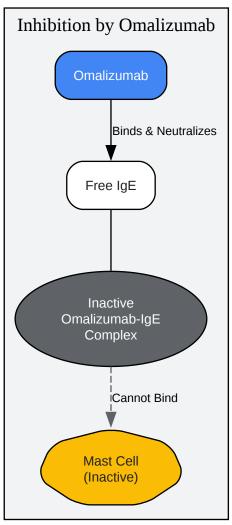
Omalizumab is a humanized monoclonal antibody that represents a cornerstone biologic therapy for moderate-to-severe allergic asthma.

Mechanism of Action: Omalizumab works by binding to free circulating IgE in the bloodstream. This action prevents IgE from attaching to its high-affinity receptor, FcɛRI, on the surface of mast cells and basophils. By inhibiting this initial step, Omalizumab effectively prevents the degranulation of these cells and the subsequent release of inflammatory mediators like histamine, leukotrienes, and prostaglandins. Over time, this reduction in free IgE also leads to a downregulation of FcɛRI receptors on cell surfaces, further dampening the allergic response.

Below is a diagram illustrating the IgE-mediated activation of a mast cell and the inhibitory action of Omalizumab.







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Caption: Mechanism of Omalizumab in preventing mast cell degranulation.

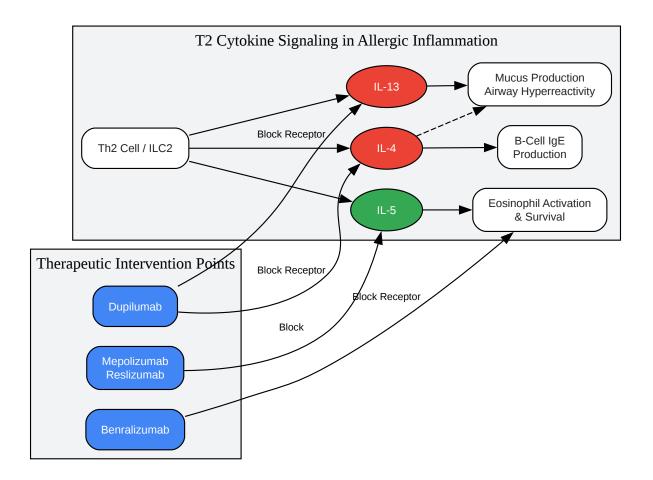
Targeting T2 Cytokines (IL-4, IL-5, IL-13)

A significant portion of asthma and allergic diseases are driven by Type 2 (T2) inflammation, characterized by elevated levels of cytokines IL-4, IL-5, and IL-13. These cytokines are produced by T-helper 2 (Th2) cells and Type 2 innate lymphoid cells (ILC2s).



- IL-5: Is the primary cytokine responsible for the maturation, recruitment, activation, and survival of eosinophils. Biologics like Mepolizumab and Reslizumab directly target IL-5, while Benralizumab targets the IL-5 receptor on eosinophils, leading to their depletion.
- IL-4 and IL-13: These cytokines have overlapping functions, including promoting IgE production by B-cells, increasing mucus production, and contributing to airway remodeling. Dupilumab is a monoclonal antibody that blocks the shared receptor subunit (IL-4Rα) for both IL-4 and IL-13, thereby inhibiting their downstream signaling.

The signaling pathway for these T2 cytokines represents a central hub for therapeutic intervention.



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Caption: Key T2 cytokines and points of therapeutic blockade.

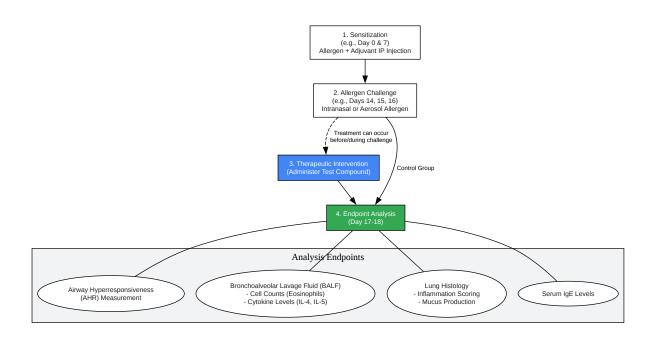
Experimental Protocols in Asthma Research: A General Workflow

While specific protocols for a non-existent compound cannot be provided, a general experimental workflow is commonly used to evaluate novel therapeutics in preclinical models of allergic asthma (e.g., in mice).

General Workflow for Preclinical Asthma Model

- Sensitization Phase: Animals are exposed to an allergen (e.g., ovalbumin, house dust mite) along with an adjuvant to induce an allergic immune response and IgE production. This typically occurs over 1-2 weeks.
- Challenge Phase: Following sensitization, animals are challenged with the same allergen, usually via inhalation, to trigger an asthmatic response in the lungs.
- Therapeutic Intervention: The investigational compound is administered at a predetermined time—before, during, or after the challenge phase—to assess its prophylactic or therapeutic effects.
- Assessment of Airway Inflammation & Hyperresponsiveness: After the final challenge, key asthma-related parameters are measured.





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